molecular formula C7H3N3O5 B14312100 4-Hydroxy-2,6-dinitrobenzonitrile CAS No. 111695-53-5

4-Hydroxy-2,6-dinitrobenzonitrile

Cat. No.: B14312100
CAS No.: 111695-53-5
M. Wt: 209.12 g/mol
InChI Key: RFDRKSBHRPUUFM-UHFFFAOYSA-N
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Description

4-Hydroxy-2,6-dinitrobenzonitrile is an organic compound characterized by the presence of hydroxyl, nitro, and nitrile functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,6-dinitrobenzonitrile typically involves nitration reactions. One common method is the nitration of 4-hydroxybenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes. These processes are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced reaction monitoring and control systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,6-dinitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 4-Amino-2,6-dinitrobenzonitrile.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2,6-dinitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,6-dinitrobenzonitrile involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

    2,4-Dinitrobenzonitrile: Similar structure but lacks the hydroxyl group.

    4-Hydroxybenzonitrile: Lacks the nitro groups.

    2,6-Dinitrobenzonitrile: Lacks the hydroxyl group.

Uniqueness: 4-Hydroxy-2,6-dinitrobenzonitrile is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

CAS No.

111695-53-5

Molecular Formula

C7H3N3O5

Molecular Weight

209.12 g/mol

IUPAC Name

4-hydroxy-2,6-dinitrobenzonitrile

InChI

InChI=1S/C7H3N3O5/c8-3-5-6(9(12)13)1-4(11)2-7(5)10(14)15/h1-2,11H

InChI Key

RFDRKSBHRPUUFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])O

Origin of Product

United States

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